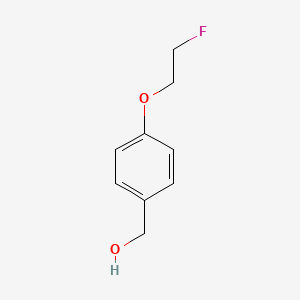

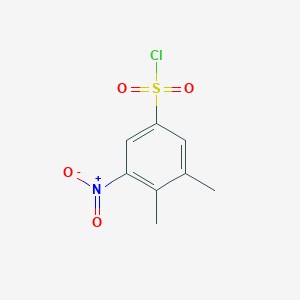

(4-(2-Fluoroethoxy)phenyl)methanol

Übersicht

Beschreibung

The compound (4-(2-Fluoroethoxy)phenyl)methanol is a fluorinated organic molecule that is of interest due to its potential applications in various fields, including medicinal chemistry and material science. While the specific compound is not directly studied in the provided papers, related fluorinated phenyl compounds have been synthesized and characterized, which can provide insights into the behavior and properties of (4-(2-Fluoroethoxy)phenyl)methanol.

Synthesis Analysis

The synthesis of related fluorinated compounds involves multi-step organic reactions, often starting with fluorinated aromatic precursors. For example, the synthesis of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropyl alcohol was achieved by treating a triazole-containing epoxy precursor with sodium methoxide . This suggests that similar strategies could be employed for synthesizing (4-(2-Fluoroethoxy)phenyl)methanol, potentially starting with a fluorinated phenol and introducing the ethoxy group through nucleophilic substitution.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice and the dihedral angles between different rings in the molecule . For (4-(2-Fluoroethoxy)phenyl)methanol, one could expect the fluorine atom to influence the electronic distribution and the overall geometry of the molecule, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Fluorinated phenyl compounds can participate in various chemical reactions, including the formation of bioconjugates. For instance, a fluorinated phenyl methanol derivative was covalently attached to proteins such as bovine serum albumin and human serum albumin, which were then studied for their fluorescence properties . This indicates that (4-(2-Fluoroethoxy)phenyl)methanol could also be modified to create bioconjugates for biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds can be influenced by the presence of the fluorine atom. For example, the refractive indices of 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one in different solvent mixtures were measured, and various parameters such as molar refraction and polarizability constant were calculated . These properties are crucial for understanding the interactions of the compound with light and its behavior in different media. Similarly, (4-(2-Fluoroethoxy)phenyl)methanol's properties could be studied to determine its suitability for specific applications.

Wissenschaftliche Forschungsanwendungen

Molecular Interaction and Structural Analysis

Interaction of Alcohols with Fluorophenylacetylenes A study explored the interaction between alcohols and fluorophenylacetylenes, specifically focusing on the hydrogen bonding behavior influenced by fluorine substitution on the phenyl ring. This interaction is vital for understanding the structural and chemical properties of related compounds, including (4-(2-Fluoroethoxy)phenyl)methanol (Maity, Maity, & Patwari, 2011).

Enantioselective Epoxidation of α,β-Enones In this study, (1R,3S,4S)-2-Azanorbornyl-3-methanol was synthesized and used as a catalyst for the enantioselective epoxidation of α,β-enones. This research contributes to the field of asymmetric synthesis, which is crucial for creating compounds with specific desired properties (Lu, Xu, Liu, & Loh, 2008).

Photophysical Properties and Fluorescence

Molecular Logic Devices with Triarylpyrazolines Research on triarylpyrazolines revealed their potential as pH-driven off-on-off molecular logic devices. These molecules operate based on photoinduced electron transfer (PET) and internal charge transfer (ICT) processes, showcasing the intricacies of molecular interactions and their potential applications in various fields, including sensing and molecular electronics (ZammitRamon, Pappova, ZammitEsther, Gabarretta, & Magri, 2015).

Solvent-Polarity Reconfigurable Fluorescent Logic Gates A study focused on synthesizing compounds with a fluorophore–spacer–receptor format, aiming to create solvent-polarity reconfigurable fluorescent logic gates. These findings have implications for the development of new materials with tunable properties based on the solvent environment, offering potential applications in biochemistry and materials science (Gauci & Magri, 2022).

Molecular Interactions and Crystallography

Weak Interactions in Fluorophenyl Compounds The study of weak interactions in compounds like (4-chlorophenyl)-(4-fluorophenyl)-(4-pyridyl) methanol provided insights into the molecular structures and bonding patterns. Understanding these interactions is crucial for the design and synthesis of complex molecules with specific properties (Choudhury, Urs, Smith, Goddard, Howard, & Row, 2002).

Synthesis and Crystal Structure Analysis A study on the synthesis and crystal structure of a compound related to (4-(2-Fluoroethoxy)phenyl)methanol highlighted the importance of structural analysis in understanding the molecular geometry and potential interactions of such compounds (Liang, 2009).

Safety And Hazards

Eigenschaften

IUPAC Name |

[4-(2-fluoroethoxy)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,11H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZQAFXCQPFIJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)OCCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-Fluoroethoxy)phenyl)methanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

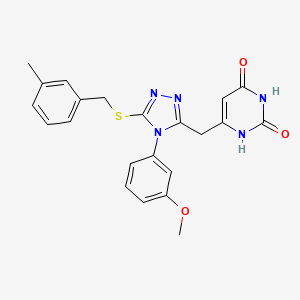

![9-(4-chlorobenzyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2504008.png)

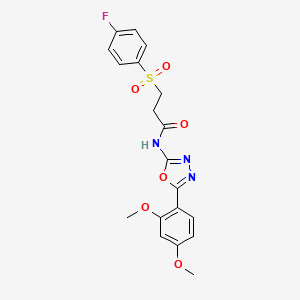

![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2504009.png)

![(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/no-structure.png)

![N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2504015.png)

![2-[2-(4-Methylphenoxy)acetamido]benzoic acid](/img/structure/B2504023.png)

![4-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2504025.png)

![2-Chloro-1-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2504026.png)

![4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2504030.png)